molecular formula C12H8Cl3NO2S B11958466 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide CAS No. 7454-52-6

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide

Cat. No.: B11958466
CAS No.: 7454-52-6
M. Wt: 336.6 g/mol
InChI Key: TUHPMTANLYSLFD-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl3NO2S and a molecular weight of 336.626 g/mol It is known for its unique structure, which includes a sulfonamide group attached to a chlorinated benzene ring

Preparation Methods

The synthesis of 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

Properties

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-9-3-6-11(14)12(15)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHPMTANLYSLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334992
Record name 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-52-6
Record name 4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-N-(3,4-DICHLOROPHENYL)BENZENESULFONAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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